
2-Hydrazinyl-3-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-3-isopropylpyridine: is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyridine, characterized by the presence of a hydrazine group at the second position and an isopropyl group at the third position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-isopropylpyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This method typically uses solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, with reaction temperatures ranging from 0 to 150°C, depending on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods: In industrial settings, the production of this compound may involve the large-scale reaction of 2-chloropyridine derivatives with hydrazine hydrate under controlled conditions. The reaction is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-3-isopropylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the hydrazine group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Copper sulfate, silver oxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Pyridine, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide.
Major Products:
Oxidation Products: Pyridine derivatives with modified functional groups.
Reduction Products: Amine derivatives.
Substitution Products: Pyridine derivatives with various functional groups introduced at the hydrazine position.
Scientific Research Applications
2-Hydrazinyl-3-isopropylpyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-isopropylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the synthesis of pharmaceuticals, where the compound can modify biological targets to exert therapeutic effects .
Comparison with Similar Compounds
2-Hydrazinylpyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Isopropylpyridine: Lacks the hydrazine group, reducing its reactivity and limiting its applications in organic synthesis.
2-Hydrazinyl-4-methylpyridine: Similar structure but with a methyl group at the fourth position, which can influence its reactivity and applications.
Uniqueness: 2-Hydrazinyl-3-isopropylpyridine is unique due to the presence of both the hydrazine and isopropyl groups, which confer specific reactivity and steric properties.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(3-propan-2-ylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N3/c1-6(2)7-4-3-5-10-8(7)11-9/h3-6H,9H2,1-2H3,(H,10,11) |
InChI Key |
LHKBXLIQEBDMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



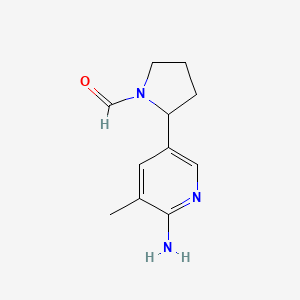
![2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15230638.png)
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15230643.png)
![(2-Methylbenzo[d]thiazol-4-yl)methanol](/img/structure/B15230644.png)
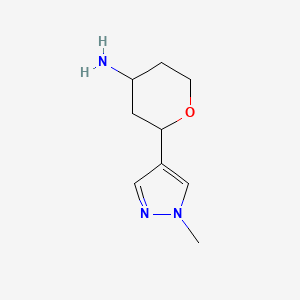
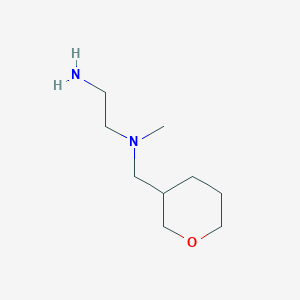
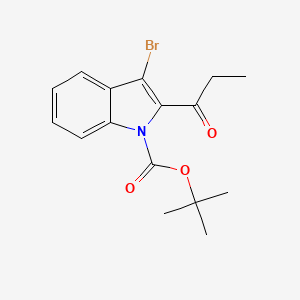
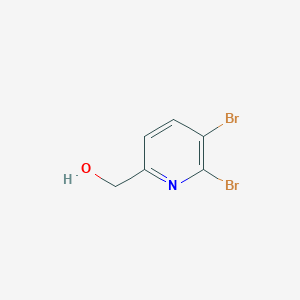
![Benzo[d]isothiazol-7-ylmethanamine](/img/structure/B15230686.png)

![3-Isopropyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15230698.png)
![2-Oxobicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B15230699.png)
![4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B15230702.png)
